6-(1,1-Dimethylethyl)-2(3H)-benzothiazolone
Overview
Description
6-(1,1-Dimethylethyl)-2(3H)-benzothiazolone is an organic compound belonging to the benzothiazolone family. This compound is characterized by the presence of a benzothiazolone ring substituted with a tert-butyl group at the 6th position. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1-Dimethylethyl)-2(3H)-benzothiazolone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with tert-butyl isocyanate, followed by cyclization to form the benzothiazolone ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 80-100°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(1,1-Dimethylethyl)-2(3H)-benzothiazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and solvents like dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nitrating agents; reactions are conducted under controlled temperatures to prevent over-substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Halogenated, nitrated derivatives
Scientific Research Applications
6-(1,1-Dimethylethyl)-2(3H)-benzothiazolone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of dyes, pigments, and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the manufacture of rubber additives, corrosion inhibitors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(1,1-Dimethylethyl)-2(3H)-benzothiazolone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit microbial growth by interfering with essential metabolic pathways or cellular structures.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Another benzothiazolone derivative known for its use in rubber vulcanization.
Benzothiazole: A parent compound with various industrial and pharmaceutical applications.
Uniqueness
6-(1,1-Dimethylethyl)-2(3H)-benzothiazolone is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic properties. This substitution can enhance the compound’s stability, reactivity, and biological activity compared to other benzothiazolone derivatives.
Properties
IUPAC Name |
6-tert-butyl-3H-1,3-benzothiazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-11(2,3)7-4-5-8-9(6-7)14-10(13)12-8/h4-6H,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDKYMICZYHDMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC(=O)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901262909 | |
Record name | 6-(1,1-Dimethylethyl)-2(3H)-benzothiazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901262909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898748-43-1 | |
Record name | 6-(1,1-Dimethylethyl)-2(3H)-benzothiazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898748-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(1,1-Dimethylethyl)-2(3H)-benzothiazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901262909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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